molecular formula C8H8BrCl B1531149 2-(Bromomethyl)-4-chloro-1-methylbenzene CAS No. 869721-21-1

2-(Bromomethyl)-4-chloro-1-methylbenzene

Cat. No. B1531149
CAS RN: 869721-21-1
M. Wt: 219.5 g/mol
InChI Key: QBPPJEQXSUCTQP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-methylbenzene is a chemical compound that belongs to the family of benzene derivatives . It is a colorless liquid with a strong odor and is mainly used in the chemical industry for the production of various compounds.


Synthesis Analysis

The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene involves several steps. The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-4-chloro-1-methylbenzene can be analyzed using various analytical techniques, such as gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and HPLC .


Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-4-chloro-1-methylbenzene are complex and varied. The compound can act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The compound is stable under normal conditions, and it can decompose at high temperatures .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Regioselective Bromination and Derivative Formation : A study by Aitken et al. (2016) demonstrated the regioselective bromination of dimethoxy dimethylbenzene, leading to bromomethyl derivatives. These derivatives are useful in synthesizing sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
  • X-Ray Diffraction Studies : Research by Szlachcic et al. (2007) used X-ray diffraction to analyze the crystal structures of solvates of bis(bromomethyl)-tetraphenylbenzene, showing different crystalline environments and conformations (Szlachcic, Migda, & Stadnicka, 2007).

2. Polymer and Material Science

  • Hyperbranched Polymer Synthesis : Uhrich et al. (1992) reported that 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to form hyperbranched polymers with significant molecular weights. These polymers exhibit potential for various applications due to their phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

3. Molecular Receptors

  • Scaffolding for Molecular Receptors : Wallace et al. (2005) utilized derivatives of halomethyl compounds as scaffolds in molecular receptor development. Their study provides a practical synthetic procedure for preparing versatile molecular scaffolds (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

4. Halogen Bonding and Structural Analysis

  • Halogen Bonding in Molecular Structures : Pigge et al. (2006) explored the importance of halogen bonding in structural determinants of halotriaroylbenzenes. This study highlights the role of bromine in molecular interactions and structure formation (Pigge, Vangala, & Swenson, 2006).

Safety And Hazards

The compound is potentially toxic, which can pose a risk to researchers and require the use of appropriate safety measures .

properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPJEQXSUCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677813
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-chloro-1-methylbenzene

CAS RN

869721-21-1
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-chloro-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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